1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-4554530
CAS Number:
Molecular Formula: C13H10F3N5
Molecular Weight: 293.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound functions as a kinase inhibitor, specifically targeting Src family kinases. [] Kinases play a crucial role in regulating cellular processes, and their dysregulation is implicated in various diseases, including cancer. Therefore, inhibiting specific kinases has emerged as a promising therapeutic strategy.

Molecular Structure Analysis

The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, which are crucial factors for drug development. []

Mechanism of Action

1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a kinase inhibitor, specifically targeting Src family kinases. [] Src kinases are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, proliferation, differentiation, survival, angiogenesis, and migration.

While the exact binding mode of this specific compound to Src kinase has not been elucidated in the provided literature, kinase inhibitors typically exert their effects by competitively binding to the ATP-binding site of the kinase, thereby inhibiting its activity. [] By blocking the activity of Src kinases, this compound can potentially disrupt downstream signaling pathways involved in tumorigenesis.

Applications
  • Triple-negative breast cancer (TNBC) treatment: A structurally similar compound, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl) benzamide, demonstrated potent anti-TNBC activity both in vitro and in vivo. [] This suggests the potential of this class of compounds as therapeutic agents for TNBC, a highly aggressive and difficult-to-treat subtype of breast cancer.

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: 13an is a multikinase inhibitor identified as a potential drug candidate for triple-negative breast cancer (TNBC) treatment. [] It exhibits potent inhibitory activity against Src, KDR, and several kinases within the MAPK signaling pathway. [] This compound shows promising anti-TNBC activity both in vitro and in vivo, along with favorable pharmacokinetic properties and low toxicity. []

Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The presence of the 3-(trifluoromethyl)phenyl group linked to the pyrazolo[3,4-d]pyrimidine core via an amino group at the 4-position further emphasizes the structural similarity. These shared features suggest potential for similar biological activity profiles and warrant further investigation.

1-Methyl-4-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound features a slightly non-planar pyrazolopyrimidine unit. [] Crystallographic studies reveal the formation of stepped chains through offset head-to-tail π-stacking interactions between pyrazolopyrimidine units, further stabilized by weak C—H...N hydrogen bonds. []

Relevance: Both this compound and 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine possess the core 1-methyl-1H-pyrazolo[3,4-d]pyrimidine moiety. Additionally, both compounds feature a phenyl substituent at the 4-position and a trifluoromethylphenyl group linked to the pyrazolopyrimidine. This strong structural similarity highlights them as closely related compounds.

3-(4-Chlorophenyl)-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Compound Description: This compound serves as a key starting material in the synthesis of a series of dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives. [] These derivatives demonstrate good antimicrobial activities. []

Relevance: The compound shares a similar scaffold with 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, both containing a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core structure. The presence of similar substituents, a methyl group and a halogenated phenyl ring, albeit at different positions, further underlines the structural relationship.

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

Compound Description: 10e is a pyrazolo[3,4-d]pyrimidin-4-one derivative synthesized and evaluated for antitumor activity. [] It displays potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 of 11 µM. []

Relevance: This compound, while possessing a distinct 1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one core, shares structural similarities with 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Both compounds feature a phenyl substituent at the 1-position of the pyrazolopyrimidine ring system. This shared feature suggests potential for exploring variations in this region to assess their impact on biological activity and structural properties.

Properties

Product Name

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C13H10F3N5

Molecular Weight

293.25 g/mol

InChI

InChI=1S/C13H10F3N5/c1-21-12-10(6-19-21)11(17-7-18-12)20-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H,17,18,20)

InChI Key

VENPMRVMBYRWQO-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.